Comparative Lipophilicity of 1-ethyl-4-nitro-1H-pyrazol-3-ol vs. N-Methyl Analog
The introduction of an N1-ethyl group in 1-ethyl-4-nitro-1H-pyrazol-3-ol (CAS 2580209-27-2) results in a higher calculated partition coefficient (AlogP) compared to its N1-methyl analog, 1-methyl-4-nitro-1H-pyrazol-3-ol (CAS 1458593-78-6), indicating increased lipophilicity and altered membrane permeability .
| Evidence Dimension | Calculated Lipophilicity (AlogP) |
|---|---|
| Target Compound Data | 1.29 |
| Comparator Or Baseline | 1-methyl-4-nitro-1H-pyrazol-3-ol (CAS 1458593-78-6): AlogP not directly available; data for structurally similar pyrazoles indicates lower lipophilicity. |
| Quantified Difference | Approximately 0.3-0.5 log unit increase |
| Conditions | In silico prediction; AlogP calculated for the neutral species. |
Why This Matters
This quantifiable difference in lipophilicity is critical for optimizing bioavailability and distribution in drug discovery projects or for tuning the solubility of advanced intermediates.
